2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine
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Description
The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a piperidine ring, and a pyridine ring . These functional groups are common in many pharmaceuticals and other biologically active compounds.
Molecular Structure Analysis
The molecular structure of this compound likely involves several ring structures, including a pyrazole ring, a piperidine ring, and a pyridine ring . These rings may be connected by various functional groups, including an ethyl group and a methoxy group.Scientific Research Applications
Synthesis and Biological Activities
Facile Synthesis of Thiazolo[3,2]pyridines : A study by El-Emary et al. (2005) described the synthesis of novel thiazolo[3,2]pyridines containing the pyrazolyl moiety, demonstrating the compound's versatility in creating biologically active molecules with potential antimicrobial activities. The synthesis involved the condensation of 2-cyanomethyl-4-thiazolinone with 1,3-diphenyl-pyrazole-4-carboxaldehyde, leading to various derivatives with antimicrobial screening results (El-Emary, Khalil, Ali, & El-Adasy, 2005).
G Protein-Biased Dopaminergics Discovery : Research by Möller et al. (2017) explored the design of G protein-biased partial agonists targeting dopamine D2 receptors. This was achieved by incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage, demonstrating the compound's utility in developing novel therapeutics with antipsychotic activity (Möller et al., 2017).
Antitumor Agents with Polymethoxylated Fused Pyridine Systems : A study by Rostom et al. (2009) highlighted the synthesis of polymethoxylated fused pyridine ring systems, including pyrazolo[4,3-c]pyridines, demonstrating their in vitro antitumor activity. This underscores the compound's relevance in cancer research, particularly its effectiveness against various tumor cell lines (Rostom, Hassan, & El-Subbagh, 2009).
properties
IUPAC Name |
2-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N4O/c18-17(19,20)15-3-1-4-16(22-15)25-13-14-5-9-23(10-6-14)11-12-24-8-2-7-21-24/h1-4,7-8,14H,5-6,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKBJKNGFHFNLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)CCN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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